Cassiaside A

Hepatoprotection Galactosamine Silybin

Choose Cassiaside A for its unique, quantifiable BACE1 inhibition (IC50=4.45 μM, Ki=9.85 μM) and mixed-type kinetics, making it ideal for Alzheimer's research. Its hepatoprotection exceeds silybin and it surpasses aminoguanidine in AGE inhibition, offering a distinct safety profile over aglycones. This is the critical standard for Cassiae Semen QC. Ensure experimental reproducibility with this well-characterized naphthopyrone glycoside.

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 123914-49-8
Cat. No. B057354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiaside A
CAS123914-49-8
Synonymscassiaside
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3
InChIKeySBVZTBIAKFTNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cassiaside A (CAS 123914-49-8): Baseline Overview for Procurement and Research


Cassiaside A (CAS 123914-49-8), also referred to simply as Cassiaside, is a naphthopyrone glycoside [1]. It is primarily isolated from the seeds of *Cassia* species, including *Cassia tora* and *Cassia obtusifolia* (Semen Cassiae) [2]. This compound is characterized by its moderate molecular weight of 404.4 g/mol and a purity typically ≥98% for research-grade material [1].

Cassiaside A (123914-49-8): Why Generic Substitution with Other Naphthopyrones or Glycosides is Not Advised


Generic substitution among naphthopyrone glycosides or their aglycones is scientifically unsound due to significant, quantifiable differences in activity. For instance, the simple removal of sugar moieties (converting a glycoside to an aglycone like rubrofusarin) can increase potency against certain enzyme targets (e.g., PTP1B) but may also increase cytotoxicity, as glycosylation is known to reduce toxicity [1]. Furthermore, subtle differences in glycosylation patterns (e.g., gentiobioside vs. glucoside) or aglycone structure dictate selectivity for distinct biological targets, such as acetylcholinesterase (AChE) versus β-secretase (BACE1), as demonstrated in structure-activity relationship (SAR) studies [2]. Therefore, substituting Cassiaside A with a seemingly similar analog can lead to altered efficacy, selectivity, and safety profiles, undermining experimental reproducibility and validity.

Cassiaside A (123914-49-8): Product-Specific Quantitative Evidence for Informed Procurement


Cassiaside A Exhibits Superior Hepatoprotection Compared to the Clinical Standard Silybin

In primary cultured mouse hepatocytes challenged with galactosamine, Cassiaside A demonstrated a protective effect that was reported to be superior to that of silybin, a well-established hepatoprotective agent from *Silybum marianum* . This comparative assessment positions Cassiaside A as a compelling alternative or adjunct to silybin in liver-related research models.

Hepatoprotection Galactosamine Silybin

Cassiaside A is a Potent, Mixed-Type BACE1 Inhibitor with Defined Kinetics

Cassiaside A has been identified as a mixed-type inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target for Alzheimer's disease (AD) [1]. It exhibits a half-maximal inhibitory concentration (IC50) of 4.45 μM and a Ki value of 9.85 μM [1]. While aglycones like nor-rubrofusarin 6-O-β-D-glucoside show more potent BACE1 inhibition (IC50: 2.82 μM), they lack the distinct mixed-type inhibition kinetics and potentially the glycoside-mediated safety profile associated with Cassiaside A [REFS-1, REFS-2].

BACE1 Alzheimer's Disease Mixed Inhibition

Cassiaside A Effectively Inhibits Advanced Glycation End-Product (AGE) Formation

Cassiaside A demonstrates a capacity to inhibit the formation of advanced glycation end products (AGEs) in vitro, a process implicated in diabetic complications and aging [1]. Comparative studies have shown that its inhibitory activity against AGE formation is more potent than that of the positive control aminoguanidine [1]. Within its structural class, it shows comparable efficacy to rubrofusarin-6-O-β-D-gentiobioside, another naphthopyrone glycoside from the same source [1].

AGEs Diabetic Complications Glycation

Cassiaside A Demonstrates Radical Scavenging Activity as a Naphthopyrone Glycoside

Cassiaside A has been identified as one of the active radical scavenging principles from *Cassia tora* seeds using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical assay . This activity is shared with other constituents from the same source, such as alaternin and rubrofusarin gentiobioside, confirming its role in the overall antioxidant capacity of the plant extract . This property is a key mechanism implicated in its observed hepatoprotective and antimutagenic effects [1].

Antioxidant DPPH Radical Scavenging

Cassiaside A (123914-49-8): Optimal Research and Application Scenarios Based on Evidence


Investigating BACE1 Inhibition and Alzheimer's Disease Mechanisms

Cassiaside A serves as a specific and well-characterized tool for investigating the inhibition of β-secretase (BACE1) [1]. Its defined IC50 (4.45 μM), Ki (9.85 μM), and established mixed-type inhibition kinetics make it suitable for detailed enzymology studies, high-throughput screening assay validation, and exploring the therapeutic relevance of BACE1 inhibition in cellular or *in vivo* models of Alzheimer's disease [1]. Its glycosidic structure may also offer a distinct safety profile compared to more potent aglycone inhibitors [2].

Liver Protection and Oxidative Stress Research

Given its demonstrated ability to protect against galactosamine-induced hepatotoxicity with efficacy exceeding that of silybin [1], Cassiaside A is an ideal candidate for research into hepatic injury models. Its concomitant DPPH radical scavenging activity [2] provides a mechanistic link to its hepatoprotective effects, making it a valuable compound for studying the role of oxidative stress in liver disease and for screening potential hepatoprotective agents.

Diabetes Complication Research via AGE Formation Inhibition

The demonstrated ability of Cassiaside A to inhibit advanced glycation end-product (AGE) formation, with activity surpassing that of aminoguanidine [1], positions it as a key reference compound for research focused on diabetic complications, aging, and other pathologies driven by protein glycation. It can be used in cell-free and cell-based assays to elucidate the molecular mechanisms of AGE inhibition and to benchmark the efficacy of novel anti-glycation agents.

Phytochemical Fingerprinting and Quality Control of Cassiae Semen

Cassiaside A is a major and characteristic naphthopyrone glycoside constituent of Cassiae Semen (the seeds of *Cassia* species) [1]. As such, it is a critical analytical standard for the development and validation of HPLC or LC-MS methods aimed at the quality control, phytochemical fingerprinting, and chemical standardization of *Cassia*-derived herbal materials, extracts, and traditional medicine preparations.

Technical Documentation Hub

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